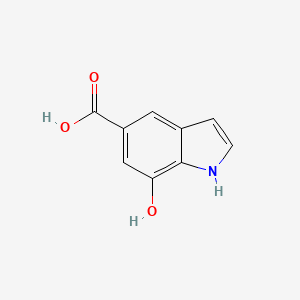
5-Methylquinoline-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methylquinoline-4-carbaldehyde is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, materials science, and industrial processes. The compound features a quinoline ring system with a methyl group at the 5-position and an aldehyde group at the 4-position, making it a valuable intermediate in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinoline-4-carbaldehyde can be achieved through several classical methods, including the Gould-Jacobs, Friedländer, and Skraup syntheses. These methods typically involve the cyclization of aniline derivatives with aldehydes or ketones under acidic or basic conditions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols have also been explored for the synthesis of quinoline derivatives .
Industrial Production Methods: Industrial production of this compound often involves the use of scalable and cost-effective methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of a catalyst. This method is favored for its simplicity and high yield .
化学反应分析
Types of Reactions: 5-Methylquinoline-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to obtain derivatives with desired properties.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further utilized in medicinal chemistry and materials science .
科学研究应用
5-Methylquinoline-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
作用机制
The mechanism of action of 5-Methylquinoline-4-carbaldehyde involves its interaction with various molecular targets and pathways. In medicinal applications, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell proliferation. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
相似化合物的比较
- 2-Methylquinoline-4-carbaldehyde
- 6-Methylquinoline-4-carbaldehyde
- 5-Chloroquinoline-4-carbaldehyde
Comparison: 5-Methylquinoline-4-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups on the quinoline ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of a methyl group at the 5-position enhances its lipophilicity and membrane permeability, making it more effective in certain biological applications .
属性
分子式 |
C11H9NO |
|---|---|
分子量 |
171.19 g/mol |
IUPAC 名称 |
5-methylquinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-3-2-4-10-11(8)9(7-13)5-6-12-10/h2-7H,1H3 |
InChI 键 |
NHVJBLCTIMNLBJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=NC2=CC=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,3]Dioxolo[4,5-f]quinoline](/img/structure/B11914644.png)
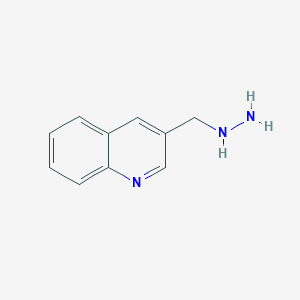

![7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B11914662.png)


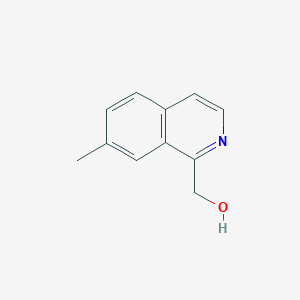
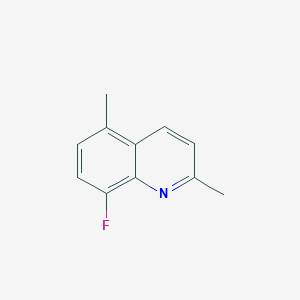

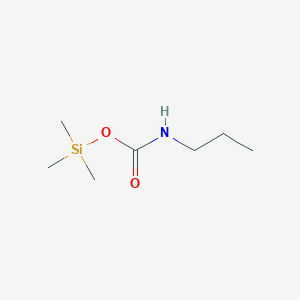
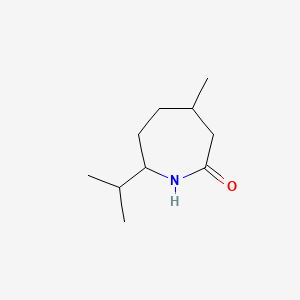
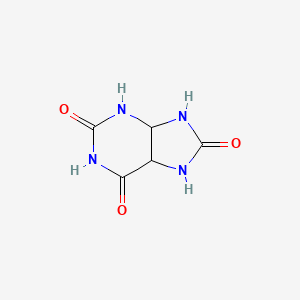
![(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11914709.png)
